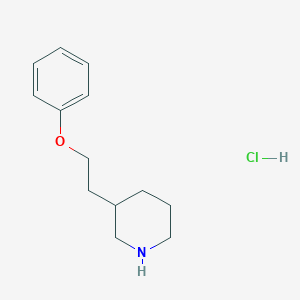

3-(2-Phenoxyethyl)piperidine hydrochloride

Beschreibung

Chemical Identity and Structural Characterization of 3-(2-Phenoxyethyl)piperidine Hydrochloride

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing unambiguous identification of the molecular structure. The compound bears the Chemical Abstracts Service registry number 1185298-31-0, establishing its unique chemical identity within global databases. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, indicating the specific positioning of the phenoxyethyl substituent at carbon-3 of the piperidine ring system.

The molecular formula of this compound is C₁₃H₂₀ClNO, representing a molecular composition that includes thirteen carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This formula corresponds to a molecular weight of 241.76 grams per mole, distinguishing it from related compounds through its specific mass characteristics. The hydrochloride salt formation results from the protonation of the piperidine nitrogen, creating an ionic compound with enhanced stability and solubility properties compared to the free base form.

The structural relationship between the free base and its hydrochloride salt involves the formation of an ionic bond between the protonated piperidine nitrogen and the chloride anion. The parent compound, 3-(2-phenoxyethyl)piperidine, possesses the molecular formula C₁₃H₁₉NO with a molecular weight of 205.30 grams per mole, demonstrating the addition of hydrogen chloride to form the stable salt derivative. This salt formation represents a common pharmaceutical practice for improving the physical and chemical properties of nitrogen-containing heterocyclic compounds.

Crystallographic Analysis and Conformational Studies

The crystallographic characterization of this compound requires examination of its three-dimensional molecular arrangement and solid-state packing behavior. While specific crystallographic data for this exact compound remains limited in the current literature, comparative analysis with structurally related aminoalkanol derivatives provides valuable insights into expected conformational preferences and intermolecular interactions. The piperidine ring system typically adopts chair conformations in the solid state, with the phenoxyethyl substituent occupying either equatorial or axial positions depending on crystal packing forces and intermolecular hydrogen bonding patterns.

Recent crystallographic investigations of related piperidine derivatives have revealed significant conformational variability in the alkoxyethyl linker region, particularly in the oxygen-carbon-carbon connectivity pattern. These studies demonstrate that the spatial orientation of phenoxy groups relative to the piperidine ring can dramatically influence crystal packing arrangements and intermolecular interaction networks. The presence of the hydrochloride functionality introduces additional complexity through potential hydrogen bonding interactions between the protonated nitrogen and neighboring molecules or crystallographic water molecules.

The conformational analysis of this compound must consider the rotational freedom around multiple single bonds, including the carbon-carbon bonds in the ethyl linker and the carbon-oxygen bond connecting the ethyl chain to the phenoxy group. Theoretical computational studies suggest that these conformational degrees of freedom result in multiple low-energy conformers, each contributing to the overall molecular behavior in solution and solid phases. The relative stability of these conformers depends on intramolecular interactions, steric hindrance effects, and the influence of the crystalline environment on molecular geometry.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for structural elucidation and purity assessment of this compound. Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within the molecule, enabling identification of specific structural features and confirmation of the substitution pattern on the piperidine ring. The characteristic chemical shift patterns observed in deuterated chloroform or deuterated dimethyl sulfoxide solutions reveal distinct resonances corresponding to the piperidine ring protons, the ethyl linker protons, and the aromatic phenoxy protons.

The piperidine ring protons in this compound exhibit complex multipicity patterns due to the influence of the 3-position substituent on the ring conformation and proton coupling relationships. The axial and equatorial protons at positions 2, 4, 5, and 6 of the piperidine ring display characteristic coupling patterns that reflect the chair conformation preference and the specific stereochemical environment created by the phenoxyethyl substituent. Integration values confirm the expected proton ratios, with the aromatic region showing five protons corresponding to the monosubstituted benzene ring of the phenoxy group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through chemical shift assignments for all carbon environments within the molecule. The aromatic carbon signals appear in the typical range between 110-160 parts per million, while the aliphatic carbons of the piperidine ring and ethyl linker appear in the 20-70 parts per million region. The carbon bearing the phenoxyethyl substituent exhibits a characteristic downfield shift due to the electron-withdrawing influence of the attached heteroatom-containing side chain. Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy experiments, enable complete assignment of all carbon and proton resonances through identification of through-bond and through-space connectivity patterns.

Infrared and Raman Spectroscopy

Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of specific functional groups and provide information about molecular vibrations and bonding characteristics. The spectrum typically displays strong absorption bands in the 2800-3000 wave number region corresponding to carbon-hydrogen stretching vibrations from both aliphatic and aromatic portions of the molecule. The presence of the piperidine nitrogen in its protonated state contributes to broad absorption features in the 2400-3200 wave number region, reflecting nitrogen-hydrogen stretching vibrations and associated hydrogen bonding interactions with the chloride counterion.

The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1600 wave number region, confirming the presence of the phenoxy substituent and providing fingerprint information for structural identification. The carbon-oxygen stretching vibration of the phenoxy ether linkage contributes to absorption bands in the 1000-1300 wave number region, with specific frequencies dependent on the local electronic environment and conformational preferences of the phenoxyethyl side chain. Ring breathing modes and out-of-plane bending vibrations of the aromatic system provide additional diagnostic information in the lower frequency regions below 1000 wave numbers.

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and carbon-carbon bond stretching modes that may be weak or absent in infrared spectra. The technique proves particularly valuable for examining the piperidine ring vibrations and the conformational preferences of the aliphatic linker region connecting the piperidine and phenoxy portions of the molecule. Comparison of Raman and infrared spectral data enables comprehensive vibrational analysis and supports structural assignments based on characteristic frequency patterns and intensity distributions.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides molecular weight confirmation and structural information through characteristic fragmentation pathways under various ionization conditions. Electrospray ionization mass spectrometry typically generates protonated molecular ions at mass-to-charge ratio 242, corresponding to the molecular weight of the hydrochloride salt plus one additional proton. The base peak often corresponds to the loss of hydrogen chloride, yielding the protonated free base at mass-to-charge ratio 206, which serves as a diagnostic ion for structural identification.

Characteristic fragmentation patterns include the loss of the phenoxy group to generate ions at mass-to-charge ratio 112, corresponding to the protonated piperidine moiety with the remaining ethyl substituent. Additional fragmentation involves cleavage of the ethyl linker, producing phenoxy-related ions at mass-to-charge ratio 94 and piperidine-derived ions at mass-to-charge ratio 84. These fragmentation pathways provide structural confirmation and enable differentiation from positional isomers through their distinct mass spectral signatures.

| Fragment Ion | Mass-to-Charge Ratio | Structural Assignment | Relative Intensity |

|---|---|---|---|

| Molecular Ion | 242 | [M+H]⁺ | Variable |

| Base Peak | 206 | [M-HCl+H]⁺ | 100% |

| Fragment A | 112 | Piperidine-ethyl⁺ | 45-60% |

| Fragment B | 94 | Phenoxy⁺ | 25-35% |

| Fragment C | 84 | Piperidine⁺ | 15-25% |

Tandem mass spectrometry experiments enable detailed investigation of fragmentation mechanisms through collision-induced dissociation of selected precursor ions. These studies reveal the relative stability of different portions of the molecule and provide insights into the preferred cleavage sites under controlled energy conditions. The fragmentation patterns observed for this compound demonstrate the importance of the ether linkage as a favored cleavage site, consistent with the general behavior of aryl ether compounds under mass spectrometric conditions.

Eigenschaften

IUPAC Name |

3-(2-phenoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-6-13(7-3-1)15-10-8-12-5-4-9-14-11-12;/h1-3,6-7,12,14H,4-5,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNHHCUGSIRUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCOC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 1-(2-Chloroethyl)piperidine Intermediate

- Starting from piperidine, the 2-chloroethyl derivative is synthesized by reaction with 2-chloroethyl halides under controlled conditions.

- This intermediate serves as a crucial electrophile for subsequent nucleophilic substitution.

Nucleophilic Substitution to Form 3-(2-Phenoxyethyl)piperidine

- The key reaction involves the displacement of the halogen in 1-(2-chloroethyl)piperidine by phenol or a phenoxy nucleophile.

- This substitution is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the SN2 reaction.

- Reaction temperatures are maintained around 50–100°C to optimize yield without decomposition.

- The reaction time varies from several hours to overnight depending on conditions.

Isolation and Purification

- The crude product is usually extracted with organic solvents such as ethyl acetate or diethyl ether.

- Purification can be achieved by recrystallization or chromatography.

- The free base is then converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ethanol or isopropanol).

Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Halogenation of piperidine | 2-chloroethyl halide, base | Dichloromethane, acetone | 25–50 | 2–5 hours | 70–85 |

| Nucleophilic substitution | Phenol or phenoxy nucleophile, base (e.g., K2CO3) | DMF, DMSO, or THF | 50–100 | 6–24 hours | 60–90 |

| Salt formation | HCl gas or HCl in ethanol | Ethanol, isopropanol | Room temperature | 1–3 hours | Quantitative |

Note: Yields vary depending on the purity of reagents and precise reaction parameters.

Research Findings and Optimization

- According to a 2019 study on phenoxyethyl piperidine derivatives, the initial SN2 reaction between 4-hydroxybenzaldehyde derivatives and 1-(2-chloroethyl)piperidine was carried out successfully with yields up to 90% under optimized conditions, confirming the efficiency of this synthetic route.

- The use of bases such as potassium carbonate facilitates the nucleophilic substitution by deprotonating phenol to enhance its nucleophilicity.

- The reaction solvent plays a critical role; polar aprotic solvents like DMF or DMSO increase the reaction rate and yield by stabilizing the transition state.

- Hydrochloride salt formation improves compound stability and solubility, which is essential for pharmaceutical applications.

Alternative Synthetic Approaches

- Carbamate intermediates can be prepared by reacting haloformates with tertiary amines such as piperidine derivatives in unreactive solvents (e.g., dichloromethane, chloroform), followed by hydrolysis using aqueous bases to yield substituted piperidines.

- This approach may be adapted for preparing 3-(2-phenoxyethyl)piperidine by selecting appropriate haloformates and controlling reaction conditions to avoid side reactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| SN2 substitution with phenol | 1-(2-chloroethyl)piperidine, phenol | DMF, DMSO, THF | 50–100°C, 6–24 h | High yield, straightforward | Requires careful temperature control |

| Carbamate intermediate method | Haloformate, tertiary amine | Dichloromethane, chloroform | <200°C, 1–5 h + hydrolysis | Clean intermediates, mild conditions | Multi-step, longer reaction time |

| Salt formation | Free base, HCl | Ethanol, isopropanol | Room temperature, 1–3 h | Improves stability and solubility | Requires handling of HCl |

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Phenoxyethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : 3-(2-Phenoxyethyl)piperidine hydrochloride

- Molecular Formula : C17H28ClNO

- Molecular Weight : 297.9 g/mol

- Canonical SMILES : CCC(C)C1=CC=C(C=C1)OCCC2CCCNC2.Cl

Treatment of Inflammatory Conditions

Research indicates that this compound and related compounds exhibit anti-inflammatory properties. Specifically, they have been investigated for their effectiveness in treating conditions such as osteoarthritis and rheumatoid arthritis. The mechanism involves the modulation of prostaglandin E2 receptor subtypes, which are crucial in joint inflammatory pain pathways. This compound presents a potential alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, which often have adverse cardiovascular and gastrointestinal side effects .

Neurological Disorders

The compound has also been studied for its neuroprotective effects. It has shown promise in modulating serotonin levels, which may be beneficial in treating osteoporosis by influencing bone metabolism. Additionally, derivatives of piperidine, including this compound, have been explored for their anticonvulsant properties, suggesting a potential role in seizure management .

Case Study 1: Anti-AChE Activity

A study published in Scientific Reports explored the structure-activity relationships (SAR) of phenoxyethyl piperidine derivatives as inhibitors of acetylcholinesterase (AChE). The findings indicated that these compounds could mimic the activity of donepezil, a well-known drug for Alzheimer's disease treatment. The study highlighted the significance of specific substitutions on the piperidine ring that enhance AChE inhibitory activity .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Donepezil | 0.014 | Reference compound |

| 3-(2-Phenoxyethyl)piperidine | TBD | Potential inhibitor based on SAR studies |

Case Study 2: Anticonvulsant Effects

Another investigation focused on the anticonvulsant properties of piperidine derivatives, including this compound. The study demonstrated that these compounds could provide protective benefits against seizures in rodent models, indicating their potential utility in treating epilepsy .

Wirkmechanismus

The mechanism of action of 3-(2-Phenoxyethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Piperidine derivatives differ in substituent type, position, and complexity, influencing their physicochemical and biological properties. Key examples include:

Table 1: Structural and Molecular Comparison

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance lipophilicity and metabolic stability.

- Positional Effects: Substituents at the 1-position (e.g., triazolylphenoxypropyl in ) may alter receptor binding compared to 3-position derivatives.

Key Observations :

Physicochemical Properties

Table 3: Physical Properties

Key Observations :

- Substituent Impact: Methoxy groups () increase polarity and water solubility, while aromatic groups (e.g., phenoxyethyl) reduce aqueous solubility.

Biologische Aktivität

3-(2-Phenoxyethyl)piperidine hydrochloride is a compound within the piperidine class, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring substituted with a phenoxyethyl group. This configuration is crucial for its interaction with various biological targets.

The biological activity of this compound primarily involves modulation of neurotransmitter systems and enzyme activities.

Key Mechanisms:

- Cholinergic Activity: The compound exhibits anticholinergic properties, which can influence acetylcholine levels in the synaptic cleft, potentially impacting cognitive functions and memory.

- Enzyme Inhibition: It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine. This inhibition can enhance cholinergic signaling, making it relevant for conditions such as Alzheimer's disease .

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

| Activity | Description |

|---|---|

| Anticholinergic Effects | Inhibits AChE, enhancing cholinergic transmission. |

| Antiviral Properties | Demonstrated activity against certain viruses in vitro. |

| Antidepressant Potential | Comparable effects to established antidepressants in animal models. |

| Cytotoxic Effects | Exhibits selective cytotoxicity against cancer cell lines in laboratory studies. |

Case Studies and Research Findings

- Anticholinergic Activity:

- Antiviral Screening:

- Antidepressant Activity:

-

Cytotoxicity Studies:

- Laboratory evaluations indicated that higher concentrations of the compound could induce cell cycle arrest and apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 3-(2-Phenoxyethyl)piperidine hydrochloride to ensure stability?

- Methodological Answer : Store in a dry environment at 2–8°C to prevent degradation. Avoid exposure to moisture and dust, as these may alter physicochemical properties. Use airtight containers to minimize oxidation or hydrolysis. Stability under these conditions is inferred from analogous piperidine derivatives .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact.

- Respiratory Protection : Use NIOSH-approved P95 respirators for dust control; upgrade to OV/AG/P99 cartridges if vapor exposure is suspected .

- Ventilation : Conduct experiments in fume hoods with ≥6 air changes/hour to mitigate inhalation risks .

Q. What analytical techniques are suitable for characterizing purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, comparing peaks to reference spectra of related piperidine derivatives .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95% recommended for in vitro studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to buffered solutions (pH 3–10) at 40°C for 14 days. Monitor degradation via HPLC-MS to identify pH-sensitive functional groups (e.g., phenoxyethyl moieties) .

- Cross-Validation : Compare results with computational models (e.g., DFT simulations) to predict hydrolytic susceptibility .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Process Optimization : Control reaction parameters (temperature, solvent polarity) using design-of-experiment (DoE) frameworks. For example, optimize alkylation of piperidine intermediates via kinetic studies .

- Quality Control : Implement in-line FTIR to monitor intermediate formation and ensure consistent stoichiometry .

Q. How can researchers address the lack of toxicological data for in vivo studies?

- Methodological Answer :

- Tiered Testing : Start with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). Proceed to acute toxicity studies in rodents (OECD 423 guidelines), focusing on neurobehavioral endpoints due to structural similarity to arylcyclohexylamines .

- Dose Escalation : Use pharmacokinetic modeling to estimate safe thresholds based on molecular weight (MW = ~275 g/mol) and logP values .

Q. What experimental designs are recommended for studying receptor binding mechanisms?

- Methodological Answer :

- Radioligand Displacement Assays : Use ³H-labeled analogs in competitive binding studies (e.g., σ-1 or NMDA receptors). Normalize data to reference ligands (e.g., PCP derivatives) to calculate IC₅₀ values .

- Molecular Dynamics Simulations : Map interaction sites using homology models of target receptors (e.g., GPCRs) to guide mutagenesis studies .

Data Contradiction Analysis

Q. How to interpret conflicting solubility reports in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Screening : Use shake-flask method in DMSO, ethanol, and chloroform at 25°C. Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-vis spectroscopy.

- Hildebrand Parameter Analysis : Compare solubility trends with Hansen solubility parameters to identify solvent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.